molecular formula C9H14N2 B2648227 N-tert-butylpyridin-4-amine CAS No. 258874-61-2

N-tert-butylpyridin-4-amine

Cat. No. B2648227
CAS RN: 258874-61-2
M. Wt: 150.225
InChI Key: AJAXVUZVKSSAAU-UHFFFAOYSA-N
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Description

N-tert-butylpyridin-4-amine is a chemical compound with the CAS Number: 258874-61-2 . It has a molecular weight of 150.22 and is typically stored at room temperature . The compound is usually in powder form .


Physical And Chemical Properties Analysis

N-tert-butylpyridin-4-amine has a melting point range of 121-124 degrees Celsius .

Scientific Research Applications

Asymmetric Synthesis of Amines

  • Versatile Intermediates for Asymmetric Synthesis : N-tert-Butanesulfinyl aldimines and ketimines are highlighted as versatile intermediates for the asymmetric synthesis of amines. They are prepared from enantiomerically pure tert-butanesulfinamide and are activated by the tert-butanesulfinyl group for nucleophilic addition. This method synthesizes a wide range of highly enantioenriched amines, including amino acids and amino alcohols (Ellman, Owens, & Tang, 2002).

  • Application in Chiral Amine Synthesis : The use of tert-Butanesulfinamide (tBS) for the reliable asymmetric synthesis of various amine structures from simple starting materials is detailed. This includes steps like condensation of tBS with a carbonyl compound, nucleophile addition, and tert-butanesulfinyl group cleavage (Xu, Chowdhury, & Ellman, 2013).

Catalysts and Ligands in Chemical Reactions

  • Catalysts in Aryl-Cl Activation and Polymerization : Aminopyridinato complexes, including tert-butyl(4-methyl-pyridin-2-yl)amine derivatives, have been synthesized and characterized. These compounds are used as catalysts in Suzuki cross-coupling reactions and polymerization of silanes (Deeken et al., 2006).

  • Role in Solar Cells and CO2 Fixation : The use of 4-tert-butylpyridine in solar cells and its effect on performance and stability are explored. It functions as an additive in perovskite solar cells, impacting efficiency and stability. Additionally, a bis(mu-hydroxo) dinickel complex with tert-butyl-dipicolylamine (a related compound) demonstrates reactivity toward carbon dioxide, forming a bis(mu-carbonato) complex (Xu et al., 2017; Wikstrom et al., 2010).

Chemical Synthesis and Protection

  • N-tert-Butyloxycarbonylation of Amines : Catalyst-free N-tert-butyloxycarbonylation of amines in water has been reported. This process forms N-t-Boc derivatives chemoselectively without side products, important for the protection of secondary amines in synthetic chemistry (Chankeshwara & Chakraborti, 2006).

Surface Chemistry

  • Adsorption Studies in Solar Cells : The adsorption of 4-tert-Butylpyridine on TiO2 surfaces in dye-sensitized solar cells (DSCs) was studied. It's found to chemiadsorb on the electrode's surface, influencing the recombination process in DSCs (Xiong et al., 2008).

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

N-tert-butylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(2,3)11-8-4-6-10-7-5-8/h4-7H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAXVUZVKSSAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butylpyridin-4-amine

CAS RN

258874-61-2
Record name N-(tert-butyl)pyridin-4-amine
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